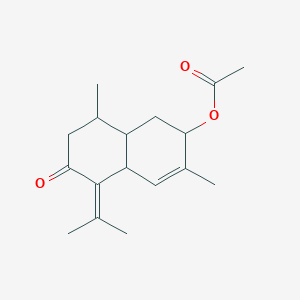

3-Acetoxy-4,7(11)-cadinadien-8-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C17H24O3 |

|---|---|

Molecular Weight |

276.4 g/mol |

IUPAC Name |

(3,8-dimethyl-6-oxo-5-propan-2-ylidene-1,2,4a,7,8,8a-hexahydronaphthalen-2-yl) acetate |

InChI |

InChI=1S/C17H24O3/c1-9(2)17-14-6-11(4)16(20-12(5)18)8-13(14)10(3)7-15(17)19/h6,10,13-14,16H,7-8H2,1-5H3 |

InChI Key |

HIEJMYXUMUNVKS-UHFFFAOYSA-N |

Canonical SMILES |

CC1CC(=O)C(=C(C)C)C2C1CC(C(=C2)C)OC(=O)C |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Chemical Properties of 3-Acetoxy-4,7(11)-cadinadien-8-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Acetoxy-4,7(11)-cadinadien-8-one is a naturally occurring sesquiterpenoid that has been isolated from the plant Eupatorium adenophorum, also known as Ageratina adenophora. This plant is a rich source of various bioactive cadinene-type sesquiterpenes, which have garnered scientific interest for their potential pharmacological activities. This technical guide provides a comprehensive overview of the known chemical properties of this compound, including its physicochemical characteristics and a review of the broader biological context of related compounds from its natural source.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized below. The primary source for the initial characterization of this compound is a 1981 publication by Bohlmann and Gupta in the journal Phytochemistry. While detailed spectral data from this source is not widely available, the fundamental properties have been established.

| Property | Value | Source |

| Molecular Formula | C₁₇H₂₄O₃ | [1] |

| Molecular Weight | 276.37 g/mol | [1] |

| CAS Number | 104975-02-2 | [2] |

| Class | Sesquiterpenoid | [1] |

| Natural Source | Eupatorium adenophorum (Ageratina adenophora) | [1][3] |

Computed Physicochemical Properties:

| Property | Value |

| XLogP3 | 2.9 |

| Hydrogen Bond Acceptor Count | 3 |

| Rotatable Bond Count | 2 |

| Exact Mass | 276.172545 g/mol |

| Topological Polar Surface Area | 43.4 Ų |

| Heavy Atom Count | 20 |

Experimental Protocols

Isolation of this compound

The isolation of this compound was first described by Bohlmann and Gupta in 1981. The general procedure for isolating sesquiterpenoids from Eupatorium adenophorum involves the following steps:

-

Extraction: The aerial parts of the plant are collected, dried, and ground. The powdered plant material is then subjected to extraction with a suitable organic solvent, such as petroleum ether or a mixture of petroleum ether and diethyl ether.

-

Chromatography: The resulting crude extract is concentrated under reduced pressure and then subjected to column chromatography on silica (B1680970) gel.

-

Fractionation: The column is eluted with a gradient of solvents, typically starting with a non-polar solvent like petroleum ether and gradually increasing the polarity with the addition of ethyl acetate.

-

Purification: Fractions containing compounds of interest are further purified using techniques such as preparative thin-layer chromatography (TLC) to yield the pure this compound.

Spectroscopic Data

Biological Activity Context

While specific biological activities for this compound are not extensively documented in recent literature, the plant it is derived from, Eupatorium adenophorum, is known to produce a variety of sesquiterpenoids with significant biological effects. These activities provide a context for the potential pharmacological relevance of this compound.

Eupatorium adenophorum and its isolated sesquiterpenoids have demonstrated a range of activities, including:

-

Antifungal Activity: Extracts and isolated cadinene sesquiterpenes from the plant have shown inhibitory effects against various fungal strains.

-

Cytotoxic Activity: Certain sesquiterpenoids from this plant have exhibited cytotoxicity against various cancer cell lines.

-

Insecticidal and Antifeedant Properties: The plant's chemical constituents have been investigated for their potential as natural pesticides.

Conclusion

This compound is a sesquiterpenoid with a defined chemical structure, isolated from Eupatorium adenophorum. While its fundamental properties are known, detailed experimental data, particularly spectroscopic information, remains primarily within its original discovery publication. The broader biological context of related compounds from the same plant suggests that this molecule may possess interesting pharmacological properties worthy of further investigation. Future research should focus on re-isolating or synthesizing this compound to fully characterize its biological activity profile and to provide comprehensive spectroscopic data to the scientific community.

References

Unveiling the Natural Origins of 3-Acetoxy-4,7(11)-cadinadien-8-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Acetoxy-4,7(11)-cadinadien-8-one is a cadinane-type sesquiterpenoid, a class of natural products known for their diverse and potent biological activities. This technical guide provides an in-depth overview of the natural sources, isolation, and characterization of this compound, with a focus on providing practical information for researchers in the fields of natural product chemistry, pharmacology, and drug development.

Natural Sources

The primary and most well-documented natural source of this compound is the plant species Eupatorium adenophorum, also known as Crofton weed.[1][2][3] This invasive perennial herb, belonging to the Asteraceae family, is a rich source of a variety of sesquiterpenoids.[1][4] While other species within the Eupatorium genus and plants containing cadinane (B1243036) sesquiterpenoids, such as those from the Commiphora and Heterotheca genera, have been studied for their chemical constituents, E. adenophorum remains the definitive origin of this compound based on current scientific literature.[5][6]

Quantitative Data on Natural Abundance

Currently, there is a lack of specific quantitative data in published literature detailing the precise yield of this compound from Eupatorium adenophorum. Chemical profiling studies of this plant have confirmed the presence of a complex mixture of sesquiterpenoids, with the concentration of individual compounds varying based on factors such as geographical location, season of collection, and the specific plant part analyzed. One study on the related compound β-elemene in E. adenophorum found the highest concentration in the leaves (0.083% of the natural drying leaf sample), suggesting that the leaves are a promising source for sesquiterpenoid extraction.[7] Further quantitative analysis is required to ascertain the exact concentration of this compound in various tissues of the plant.

Experimental Protocols

The isolation and purification of this compound from Eupatorium adenophorum typically involves a multi-step process combining extraction and various chromatographic techniques. While a singular, standardized protocol for this specific compound is not available, the following methodology is synthesized from multiple studies on the isolation of cadinane sesquiterpenoids from this plant.[2][4][8]

1. Plant Material Collection and Preparation:

-

Aerial parts (leaves and stems) of Eupatorium adenophorum are collected and air-dried in the shade.

-

The dried plant material is then ground into a coarse powder to increase the surface area for efficient extraction.

2. Extraction:

-

The powdered plant material is extracted exhaustively with a suitable organic solvent, such as ethanol (B145695) or petroleum ether, at room temperature.[8]

-

The extraction is typically performed multiple times (e.g., 3 x 72 hours) to ensure maximum recovery of the desired compounds.

-

The resulting extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

3. Fractionation and Chromatography:

-

The crude extract is subjected to a series of chromatographic separations to isolate the target compound.

-

Column Chromatography: The crude extract is often first fractionated using column chromatography over silica (B1680970) gel. A gradient elution system with a mixture of solvents, such as petroleum ether and ethyl acetate, is employed to separate the compounds based on their polarity.[5]

-

High-Speed Counter-Current Chromatography (HSCCC): This technique has been successfully used for the separation of bioactive components from E. adenophorum.[2] A two-phase solvent system, for instance, composed of ethyl acetate-methanol-water, can be utilized in a stepwise elution process.[2]

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC): Final purification of the fractions containing the target compound is often achieved using preparative HPLC with a C18 column and a mobile phase such as methanol-water.

4. Structure Elucidation:

-

The structure of the isolated this compound is confirmed using a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR, 13C NMR, COSY, HSQC, and HMBC experiments are used to elucidate the detailed chemical structure and stereochemistry of the molecule.[9]

-

Signaling Pathways and Biological Activity

Biosynthesis of Cadinane Sesquiterpenoids

The biosynthesis of cadinane sesquiterpenoids, including this compound, originates from the general isoprenoid pathway. The key precursor, farnesyl pyrophosphate (FPP), is synthesized through either the mevalonate (B85504) (MVA) pathway in the cytosol or the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway in the plastids. FPP is then cyclized by specific sesquiterpene synthases to form the characteristic cadinane skeleton. Subsequent modifications, such as oxidation and acetylation, lead to the final structure of this compound.

Caption: General biosynthetic pathway of cadinane sesquiterpenoids.

Biological Activity and Signaling Pathways

Currently, there is no specific information in the scientific literature detailing the signaling pathways directly modulated by this compound. However, various cadinane-type sesquiterpenoids isolated from different natural sources have demonstrated a range of biological activities, including cytotoxic, anti-inflammatory, and anti-Alzheimer's disease effects.[5][6][10] For instance, some cadinane sesquiterpenoids from the fungus Penicillium sp. have been identified as inhibitors of glutamic-oxaloacetic transaminase 1 (GOT1), an enzyme implicated in pancreatic cancer.[11] Given the structural similarity, it is plausible that this compound may exhibit similar biological activities, but further research is required to elucidate its specific mechanism of action and cellular targets.

Experimental Workflow for Biological Screening

A general workflow for investigating the biological activity and identifying the signaling pathways of this compound is outlined below.

Caption: A proposed experimental workflow for investigating the biological activity of this compound.

Conclusion

This compound is a naturally occurring sesquiterpenoid with its primary source identified as the plant Eupatorium adenophorum. While methods for its isolation and structural elucidation are established, there is a notable gap in the literature regarding its quantitative abundance and specific biological signaling pathways. This guide provides a comprehensive summary of the current knowledge and a framework for future research to unlock the full therapeutic potential of this promising natural product. Further investigation into its pharmacological properties and mechanism of action is warranted to explore its potential in drug discovery and development.

References

- 1. ACG Publications - Identification of Diverse Sesquiterpenoids from Eupatorium adenophorum [acgpubs.org]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Cadinane sesquiterpenes from the leaves of Eupatorium adenophorum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cadinane-Type Sesquiterpenoids from Heterotheca inuloides: Absolute Configuration and Anti-inflammatory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cadinane-type sesquiterpenes from the resinous exudates of Commiphora myrrha and their anti-Alzheimer's disease bioactivities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. cabidigitallibrary.org [cabidigitallibrary.org]

- 8. tandfonline.com [tandfonline.com]

- 9. 3-Acetoxyamorpha-4,7(11)-dien-8-one [webbook.nist.gov]

- 10. Cadinane-Type Sesquiterpenoids with Cytotoxic Activity from the Infected Stems of the Semi-mangrove Hibiscus tiliaceus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Discovery of cadinane sesquiterpenoids as GOT1 inhibitors from Penicillium sp. HZ-5 - PubMed [pubmed.ncbi.nlm.nih.gov]

The intricate biosynthetic pathway of cadinane sesquiterpenoids in Eupatorium adenophorum is a subject of significant interest for researchers in natural product chemistry, chemical ecology, and drug development. This in-depth technical guide provides a comprehensive overview of the core biosynthetic pathway, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding of the molecular machinery at play.

Introduction

Eupatorium adenophorum, a highly invasive plant species, is a rich source of diverse bioactive secondary metabolites, particularly cadinane (B1243036) sesquiterpenoids. These compounds are known for their potent biological activities, including antifeedant and antifungal properties, making them attractive candidates for the development of novel agrochemicals and pharmaceuticals. Understanding their biosynthesis is crucial for harnessing their potential through metabolic engineering and synthetic biology approaches.

The biosynthesis of cadinane sesquiterpenoids in E. adenophorum originates from the universal sesquiterpene precursor, farnesyl pyrophosphate (FPP), which is cyclized and subsequently modified by a series of enzymes, primarily terpene synthases (TPS) and cytochrome P450 monooxygenases (P450s).

Core Biosynthetic Pathway

The central steps in the biosynthesis of cadinane sesquiterpenoids in E. adenophorum involve:

-

Cyclization of Farnesyl Pyrophosphate (FPP): The pathway is initiated by the enzyme δ-cadinene synthase, specifically EaTPS1, which catalyzes the cyclization of the linear precursor FPP.[1] This enzymatic reaction is a critical branching point, directing the metabolic flux towards the cadinane scaffold. The primary products of EaTPS1 have been identified as amorpha-4,7(11)-diene and (–)-amorph-4-en-7-ol.[1]

-

Oxidative Modifications: Following the initial cyclization, the cadinane backbone undergoes a series of oxidative modifications, primarily hydroxylation and oxidation, catalyzed by cytochrome P450 enzymes.[2] These modifications are responsible for the vast structural diversity of cadinane sesquiterpenoids found in E. adenophorum. While specific P450s from E. adenophorum involved in this pathway are still under investigation, studies on analogous pathways in other plants, such as cotton, have identified enzymes like (+)-δ-cadinene-8-hydroxylase, which provides insights into the potential catalytic activities.

The subsequent enzymatic steps lead to the formation of a variety of cadinane sesquiterpenoids, including 9-oxo-10,11-dehydroageraphorone, muurol-4-en-3,8-dione, 9-oxo-ageraphorone, and 9β-hydroxy-ageraphorone.[1]

Quantitative Data

Gene Expression Analysis

Transcriptome analysis has revealed differential expression of key genes in the cadinane sesquiterpenoid biosynthesis pathway across different organs of E. adenophorum. The expression of δ-cadinene synthase (TPS1) is significantly higher in the blades compared to other tissues, correlating with the accumulation of sesquiterpenoids in the leaves.[2]

| Gene | Organ | Relative Expression (Blades vs. Other Tissues) | Reference |

| TPS1 (δ-cadinene synthase) | Blades vs. Roots | 9.20-fold higher | [2] |

| Blades vs. Stems | 5.71-fold higher | [2] | |

| Blades vs. Petioles | 5.64-fold higher | [2] |

Metabolite Accumulation

Metabolomic studies have identified and quantified several cadinane sesquiterpenoids in E. adenophorum. These compounds often exhibit increased accumulation in response to external stimuli such as herbivory or pathogen attack, highlighting their role in plant defense.

| Metabolite | Tissue | Condition | Concentration/Abundance | Reference |

| Amorpha-4,7(11)-diene | Aerial parts | Constitutive & Inducible | Major volatile component | [1] |

| (–)-Amorph-4-en-7-ol | Aerial parts | Constitutive & Inducible | Major volatile component | [1] |

| 9-oxo-10,11-dehydroageraphorone | Aerial parts | Constitutive & Inducible | Major non-volatile component | [1] |

| Muurol-4-en-3,8-dione | Aerial parts | Constitutive & Inducible | Major non-volatile component | [1] |

| 9-oxo-ageraphorone | Aerial parts | Constitutive & Inducible | Major non-volatile component | [1] |

| 9β-hydroxy-ageraphorone | Aerial parts | Constitutive & Inducible | Major non-volatile component | [1] |

Experimental Protocols

Heterologous Expression and Functional Characterization of EaTPS1

This protocol outlines the key steps for expressing and functionally characterizing the sesquiterpene synthase EaTPS1.

1. Gene Cloning and Vector Construction:

-

Total RNA is extracted from the young leaves of E. adenophorum.

-

First-strand cDNA is synthesized using a reverse transcriptase.

-

The open reading frame (ORF) of EaTPS1 is amplified by PCR using gene-specific primers.

-

The purified PCR product is ligated into a suitable expression vector, such as pET28a, for bacterial expression.

2. Heterologous Expression in E. coli:

-

The expression vector containing EaTPS1 is transformed into a suitable E. coli expression strain, like BL21(DE3).

-

A single colony is used to inoculate a starter culture, which is then used to inoculate a larger volume of culture medium.

-

The culture is grown at 37°C to an optimal cell density (OD600 of 0.6-0.8).

-

Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) and the culture is incubated at a lower temperature (e.g., 16-20°C) for an extended period (e.g., 16-20 hours).

3. Enzyme Assay and Product Analysis:

-

The bacterial cells are harvested by centrifugation and lysed to release the recombinant protein.

-

The crude enzyme extract is incubated with the substrate, farnesyl pyrophosphate (FPP), in a suitable buffer.

-

The enzymatic products are extracted from the aqueous reaction mixture using an organic solvent (e.g., hexane (B92381) or ethyl acetate).

-

The extracted products are analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) to identify the volatile sesquiterpenes produced.

Metabolite Extraction and UPLC-MS/MS Analysis

This protocol details the extraction and analysis of cadinane sesquiterpenoids from plant tissues.

1. Sample Preparation and Extraction:

-

Plant tissues (e.g., leaves, stems) are flash-frozen in liquid nitrogen and ground to a fine powder.

-

The powdered tissue is extracted with a suitable organic solvent, such as a mixture of methanol (B129727) and water.

-

The extract is centrifuged to remove solid debris.

2. UPLC-MS/MS Analysis:

-

The supernatant is filtered and injected into a UPLC-MS/MS system.

-

Chromatographic separation is performed on a C18 column with a gradient elution program using mobile phases such as water with formic acid and acetonitrile (B52724) with formic acid.[2]

-

Mass spectrometry is performed in both positive and negative ion modes to detect a wide range of metabolites.[2]

-

Metabolite identification is achieved by comparing the retention times and mass spectra with those of authentic standards and by searching against metabolomics databases.[2]

Conclusion

The biosynthesis of cadinane sesquiterpenoids in Eupatorium adenophorum is a complex and tightly regulated process involving the interplay of terpene synthases and cytochrome P450 enzymes. The functional characterization of EaTPS1 has provided a foundational understanding of the initial cyclization step. Future research should focus on the identification and characterization of the specific cytochrome P450 enzymes responsible for the subsequent oxidative modifications, which will provide a complete picture of this important biosynthetic pathway. This knowledge will be instrumental in the metabolic engineering of microorganisms or plants for the sustainable production of these valuable natural products.

References

- 1. Characterization of defensive cadinenes and a novel sesquiterpene synthase responsible for their biosynthesis from the invasive Eupatorium adenophorum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Transcriptome and Metabolome Analysis of the Synthesis Pathways of Allelochemicals in Eupatorium adenophorum - PMC [pmc.ncbi.nlm.nih.gov]

Unlocking Nature's Arsenal: A Technical Guide to the Bioactive Compounds of Invasive Plants

For Researchers, Scientists, and Drug Development Professionals

Introduction

Invasive plant species, often viewed as ecological threats, represent a vast and largely untapped reservoir of novel bioactive compounds with significant potential for pharmaceutical and biotechnological applications. Their aggressive growth and resilience are often attributed to a sophisticated chemical defense system, rich in secondary metabolites. This guide provides an in-depth technical overview of the biological activities of compounds isolated from prominent invasive species, with a focus on Ailanthus altissima, Reynoutria japonica, and Solidago canadensis. We present detailed experimental protocols, quantitative data on biological activities, and elucidate the signaling pathways through which these compounds exert their effects. This document aims to serve as a comprehensive resource for researchers and professionals in drug discovery and development, facilitating the transformation of ecological adversaries into valuable sources of therapeutic agents.

Bioactive Compounds and Their Biological Activities: A Quantitative Overview

The following tables summarize the quantitative data on the antioxidant, antimicrobial, and cytotoxic activities of compounds and extracts isolated from the selected invasive plant species.

Ailanthus altissima (Tree of Heaven)

Ailanthus altissima is a rich source of quassinoids, alkaloids, and phenolic compounds, which have demonstrated a range of biological activities.

Table 1: Antioxidant Activity of Ailanthus altissima Extracts

| Plant Part | Extraction Solvent | Assay | Result (IC50 or equivalent) | Reference |

| Leaves | Methanol (B129727) | DPPH | IC50: 35.46 µg/mL | [1] |

| Leaves | Ethyl Acetate Fraction | DPPH | IC50: 16.45 µg/mL | [1] |

| Seed Oil | - | DPPH | IC50: 24.57 µg/mL | [1] |

| Leaves | Methanol | DPPH | EC50: 14.78 µg/mL | [1] |

| Leaves | Methanol | ABTS | EC50: 8.64 µg/mL | [1] |

| Leaves | Methanol | OH Scavenging | EC50: 4.42 µg/mL | [1] |

| Fruit | - | DPPH | EC50: ~23.44 µg/mL | [2] |

| Flowers | Ethanol | ABTS | 893.14 mmol TE/g dw | [3] |

| Flowers | Ethanol | CUPRAC | 789.54 mmol TE/g dw | [3] |

| Flowers | Ethanol | DPPH | 729.72 mmol TE/g dw | [3] |

Table 2: Antimicrobial Activity of Ailanthus altissima Extracts

| Plant Part | Extract/Compound | Microorganism | MIC (µg/mL) | Inhibition Zone (mm) | Reference |

| Leaves | Methanol Extract | Listeria monocytogenes | 125-500 | 12.1-23.2 | [1] |

| Leaves | Methanol Extract | Staphylococcus aureus | 125-500 | 12.1-23.2 | [1] |

| Leaves | Methanol Extract | Bacillus subtilis | 125-500 | 12.1-23.2 | [1] |

| Bark & Wood | Aqueous & Methanol Extracts | Pseudomonas aeruginosa | - | 12 ± 0.3 | [1] |

| Leaves | Methanol Extract | Staphylococcus aureus | 4 - 16 | 14.00 ± 1.0 | [4][5] |

| Leaves | Methanol Extract | Staphylococcus epidermidis | 8 - 72.25 | 13.00 ± 1.0 | [4][5] |

| Leaves | Methanol Extract | Escherichia coli | 8 - 31.25 | 5.66 ± 0.57 | [4][5] |

| Leaves | Methanol Extract | Pseudomonas aeruginosa | 16 - 125 | 6.66 ± 0.57 | [4][5] |

| Stem & Trunk Bark | Canthin-6-one | Bacillus subtilis | 8.3 | - | [6] |

Table 3: Cytotoxic Activity of Compounds from Ailanthus altissima

| Compound | Cell Line | IC50 (µg/mL) | Reference |

| Ailanthone | MCF-7 (Breast Cancer) | 48h: ~4.0 | [7] |

| Altissinol A | Hep3B (Hepatoma) | 0.08 µM | [8][9] |

| Altissinol A | HepG2 (Hepatoma) | 0.12 µM | [8][9] |

| Quassinoid 2 | HepG2/ADM (Multidrug Resistant) | 0.42 µM | [8][9] |

| Quassinoid 3 | HepG2/ADM (Multidrug Resistant) | 0.28 µM | [8][9] |

| Quassinoid 5 | HepG2/ADM (Multidrug Resistant) | 0.35 µM | [8][9] |

Reynoutria japonica (Japanese Knotweed)

Reynoutria japonica is a well-known source of stilbenoids, particularly resveratrol (B1683913) and its glycoside polydatin, as well as anthranoids like emodin.

Table 4: Bioactive Compound Content and Antimicrobial Activity of Reynoutria japonica Extracts

| Plant Part | Extraction Method | Compound | Concentration | Antimicrobial Activity (MIC) | Reference |

| Rhizome | 38% Ethanol Macerate | Total Stilbenes | 155.08 mg/100 g fluid extract | M. smegmatis: 256 µg/mL | [10] |

| Rhizome | 38% Ethanol Macerate | Total Anthranoids | 5.42 mg/100 g fluid extract | M. smegmatis: 256 µg/mL | [10] |

| Rhizome | Decoction | Total Anthranoids | Highest among tested extracts | - | [10] |

| - | trans-Resveratrol | - | - | M. smegmatis: 64 µg/mL | [10] |

| Rhizome | Ethanol Extract | Polydatin | 40.3 mg/g | Candida spp. | [11] |

| Rhizome | Ethanol Extract | (-)-Epicatechin | 26.1 mg/g | Candida spp. | [11] |

Solidago canadensis (Canadian Goldenrod)

Solidago canadensis is rich in flavonoids and phenolic acids, which contribute to its antioxidant and antimicrobial properties.

Table 5: Phenolic and Flavonoid Content and Antimicrobial Activity of Solidago canadensis Extracts

| Plant Part | Extraction Solvent | Total Phenolics (mg GAE/g DW) | Total Flavonoids (mg QE/g DW) | Antimicrobial Activity (MIC) | Reference |

| Aerial Parts | Ethanol | 293.42 | 175.25 | - | [3] |

| Aerial Parts | Methanol | ~250 | 141.05 | - | [3] |

| Aerial Parts | Acetone | ~250 | 144.48 | - | [3] |

| Aerial Parts | Water | 204.19 | 64.99 | - | [3] |

| Whole Plant | Hexane Extract | - | - | Gram-positive bacteria: 5-10 mg/mL | [12] |

| Whole Plant | Ethyl Acetate Extract | - | - | Various bacteria: 200 µg/mL | [13] |

| Whole Plant | 50% Aqueous-Ethanol Extract | - | - | Various bacteria: 200 µg/mL | [13] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Extraction of Phenolic Compounds from Ailanthus altissima Leaves

This protocol is adapted from a study on the HPLC analysis of phenolic compounds.[14]

Materials:

-

Fresh leaves of Ailanthus altissima

-

Liquid nitrogen

-

Mortar and pestle

-

Methanol containing 0.1% HCl

-

Deionized water (ddH2O)

-

Chloroform

-

Centrifuge

-

Microcentrifuge tubes

Procedure:

-

Immediately after collection, freeze the leaves in liquid nitrogen.

-

Grind the frozen leaves to a fine powder using a pestle and mortar.

-

Extract the powdered leaves with methanol containing 0.1% HCl.

-

Incubate the mixture for 50 minutes on ice in the dark.

-

Centrifuge the mixture for 10 minutes at 16,000 x g and 4 °C.

-

Collect the supernatant (600 µL) and mix it with 400 µL of ddH2O and 600 µL of chloroform.

-

Shake the mixture for 45 minutes at 4 °C in the dark.

-

Centrifuge for 5 minutes at 16,000 x g and 4 °C to separate the liquid phases. The upper aqueous-methanolic phase contains the phenolic compounds and is ready for HPLC analysis.

HPLC-DAD Analysis of Phenolic Compounds from Ailanthus altissima

This protocol provides a method for the simultaneous separation and quantification of 39 phenolic compounds.[14]

Instrumentation:

-

HPLC system with a Diode Array Detector (DAD)

-

Column: C18 column (e.g., 250 x 4.6 mm, 5 µm particle size)

-

Mobile Phase A: Acetonitrile

-

Mobile Phase B: Acetic acid/acetonitrile/phosphoric acid/water (10:5:0.1:84.9, v/v/v/v)

Procedure:

-

Set the column temperature to 25 °C.

-

Set the flow rate to 1 mL/min.

-

The injection volume is 10 µL for standards and 50 µL for extracts.

-

Use the following gradient elution program:

-

0–5 min: 100% B (isocratic)

-

5–25 min: Linear gradient from 100% to 80% B

-

25–35 min: Linear gradient from 80% to 60% B

-

35–40 min: Linear gradient from 60% to 100% B

-

-

Detect the phenolic compounds at their respective maximum absorption wavelengths using the DAD.

DPPH Radical Scavenging Assay

This is a common and reliable method for determining the antioxidant capacity of plant extracts.[1][15][16]

Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol or Ethanol (spectrophotometric grade)

-

Plant extract

-

Positive control (e.g., Ascorbic acid or Trolox)

-

Spectrophotometer

-

Cuvettes or 96-well microplate

Procedure:

-

Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The solution should have an absorbance of approximately 1.0 at 517 nm. Store the solution in the dark.

-

Sample preparation: Prepare a stock solution of the plant extract in the same solvent used for the DPPH solution. Prepare a series of dilutions from the stock solution.

-

Reaction:

-

In a test tube or microplate well, add a specific volume of the plant extract dilution (e.g., 40 µL).

-

Add a larger, fixed volume of the DPPH solution (e.g., 2.96 mL).

-

For the control, use the solvent instead of the plant extract.

-

-

Incubation: Incubate the reaction mixture in the dark at room temperature for a defined period (e.g., 20-30 minutes).

-

Measurement: Measure the absorbance of the solution at 517 nm using a spectrophotometer.

-

Calculation: Calculate the percentage of radical scavenging activity using the following formula:

-

% Scavenging Activity = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

-

-

Determine the IC50 value, which is the concentration of the extract that scavenges 50% of the DPPH radicals, by plotting the percentage of scavenging activity against the extract concentration.

Antimicrobial Activity - Disc Diffusion Assay

This method is used to assess the antimicrobial activity of plant extracts.[17]

Materials:

-

Bacterial or fungal strains

-

Nutrient agar (B569324) or appropriate growth medium

-

Sterile Petri dishes

-

Sterile paper discs (6 mm diameter)

-

Plant extract

-

Positive control (standard antibiotic)

-

Negative control (solvent)

-

Incubator

Procedure:

-

Prepare the agar medium and pour it into sterile Petri dishes.

-

Once the agar has solidified, inoculate the surface with the test microorganism to create a lawn.

-

Impregnate sterile paper discs with a known concentration of the plant extract, positive control, and negative control.

-

Place the discs on the surface of the inoculated agar plates.

-

Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 27°C for 48 hours for yeast).

-

Measure the diameter of the zone of inhibition (in mm) around each disc. A larger zone of inhibition indicates greater antimicrobial activity.

Signaling Pathways and Experimental Workflows

The bioactive compounds from invasive species often exert their effects by modulating key cellular signaling pathways. This section provides a visual representation of these pathways and the experimental workflows used to study them, using the Graphviz DOT language.

Experimental Workflow for Bioactivity Screening

The following diagram illustrates a typical workflow for the screening and identification of bioactive compounds from invasive plant species.

Caption: General workflow for isolating and identifying bioactive compounds.

Ailanthone-Mediated Inhibition of the PI3K/Akt Signaling Pathway

Ailanthone, a quassinoid from Ailanthus altissima, has been shown to induce apoptosis in cancer cells by inhibiting the PI3K/Akt signaling pathway.[18][19][20] This pathway is crucial for cell survival and proliferation.

Caption: Ailanthone inhibits the PI3K/Akt pathway, leading to apoptosis.

Inhibition of NF-κB and MAPK Signaling by Reynoutria japonica Extracts

Extracts from Reynoutria japonica have been shown to possess anti-inflammatory properties by blocking the activation of NF-κB and MAPKs.[2]

Caption: R. japonica extract inhibits inflammation via NF-κB and MAPK pathways.

Conclusion and Future Perspectives

Invasive plant species, despite their ecological challenges, are a promising frontier in the search for novel therapeutic agents. The data and protocols presented in this guide for Ailanthus altissima, Reynoutria japonica, and Solidago canadensis underscore their potential as sources of potent antioxidant, antimicrobial, and cytotoxic compounds. The elucidation of the signaling pathways affected by these compounds provides a foundation for understanding their mechanisms of action and for their rational development into new drugs.

Future research should focus on the bioassay-guided isolation of novel compounds, comprehensive preclinical and clinical evaluation of their efficacy and safety, and the development of sustainable harvesting and extraction methods. By harnessing the chemical diversity of these invasive species, the scientific community can turn an ecological problem into a valuable resource for human health.

References

- 1. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]

- 2. mmsl.cz [mmsl.cz]

- 3. Assessment of flavonoids and phenolic compound accumulation in invasive Solidago canadensis L. in Slovakia | Potravinarstvo Slovak Journal of Food Sciences [potravinarstvo.com]

- 4. Phenolic Profile and Antioxidant Capacity of Invasive Solidago canadensis L.: Potential Applications in Phytopharmacy [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Reynoutria japonica Houtt. Transformed Hairy Root Cultures as an Effective Platform for Producing Phenolic Compounds with Strong Bactericidal Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. journals.uran.ua [journals.uran.ua]

- 9. youtube.com [youtube.com]

- 10. UHPLC Analysis of Reynoutria japonica Houtt. Rhizome Preparations Regarding Stilbene and Anthranoid Composition and Their Antimycobacterial Activity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. In Vitro Comparison of the Bioactivities of Japanese and Bohemian Knotweed Ethanol Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 12. academicjournals.org [academicjournals.org]

- 13. researchgate.net [researchgate.net]

- 14. botanicaserbica.bio.bg.ac.rs [botanicaserbica.bio.bg.ac.rs]

- 15. acmeresearchlabs.in [acmeresearchlabs.in]

- 16. researchgate.net [researchgate.net]

- 17. jbclinpharm.org [jbclinpharm.org]

- 18. researchgate.net [researchgate.net]

- 19. Ailanthone Inhibits Cell Proliferation in Tongue Squamous Cell Carcinoma via PI3K/AKT Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

The Verdant Treasury: An In-depth Technical Guide to the Chemical Diversity of Sesquiterpenoids in the Asteraceae Family

For Researchers, Scientists, and Drug Development Professionals

The Asteraceae family, one of the largest and most diverse families of flowering plants, represents a vast and largely untapped reservoir of chemical novelty. Among the myriad of secondary metabolites produced by these plants, sesquiterpenoids stand out for their remarkable structural complexity and broad spectrum of biological activities. This technical guide provides a comprehensive exploration of the chemical diversity of sesquiterpenoids in the Asteraceae family, with a focus on their quantification, isolation, and biosynthesis.

Quantitative Overview of Sesquiterpenoids in Asteraceae

The concentration of sesquiterpenoids can vary significantly between different species and even within different populations or plant parts of the same species. Environmental factors and genetic variations also play a crucial role in the chemical profile of a plant. The following tables summarize the quantitative data for some of the most well-studied sesquiterpenoids in prominent Asteraceae species.

Table 1: Quantitative Analysis of Helenalin (B1673037) and its Derivatives in Arnica montana

| Plant Material | Sesquiterpenoid | Concentration (mg/g dry weight) | Reference |

| Flower heads (Heath lands, Spain) | Total Helenalin Esters | 5.2 - 10.3 | [1][2] |

| Flower heads (Meadows/Peat bogs, Spain) | Total Dihydrohelenalin Esters | 10.9 - 18.2 | [1][2] |

| Disk Flowers | Total Sesquiterpene Lactones | 8.72 | [3] |

| Ray Flowers | Total Sesquiterpene Lactones | 7.12 | [3] |

| Flower Receptacles | Total Sesquiterpene Lactones | 3.54 | [3] |

| Stems | Total Sesquiterpene Lactones | 0.28 | [3] |

| Buds | Total Sesquiterpene Lactones | 5.12 | [3] |

| Withered Flowers | Total Sesquiterpene Lactones | 9.43 | [3] |

Table 2: Quantitative Analysis of Parthenolide (B1678480) in Tanacetum parthenium

| Plant Material/Origin | Parthenolide Content (% of dry weight) | Reference |

| Herb (Ukraine) | 0.16 - 0.39 | [4] |

| Leaves and Flowering Tops | 0.18 | [4] |

| Leaves | 0.09 | [4] |

| Flowering Tops | 0.27 | [4] |

| Herb (beginning of flowering) | 0.29 - 0.92 | [4] |

| Herb (Oaxaca, Mexico) | 0.28 | [5] |

| Herb (Puebla, Mexico) | 0.25 | [5] |

| Aerial parts (Marzanabad, Iran) | 0.33 mg/g | [6] |

| Micropropagated plant leaves (Ethanol extract) | >20 mg/g | [7] |

| Conventionally grown plant leaves (Ethanol extract) | ~18 mg/g | [7] |

Table 3: Quantitative Analysis of Alantolactone and Isoalantolactone in Inula helenium

| Plant Material/Extract | Alantolactone Content | Isoalantolactone Content | Reference |

| Sesquiterpene Lactone-Rich Fraction | 256.71 ± 0.44 mg/g | 322.62 ± 0.64 mg/g | [8] |

| 70% Ethanol Extract | 5.56 mg/g of extract | 7.7 mg/g of extract | [9] |

| 30% Ethanol Extract | 1.32 mg/g of extract | 2.18 mg/g of extract | [9] |

Table 4: Quantitative Analysis of Cynaropicrin in Cynara cardunculus

| Plant Material/Cultivar | Cynaropicrin Content (mg/kg Dry Weight) | Reference |

| Leaves (Orte 2) | 8143 | [10] |

| Leaves (Grato 1) | 4994 | [10] |

| Leaves (Orte 1) | 3946 | [10] |

| Leaves (Spring) | 36,400 | [11][12] |

Table 5: Quantitative Analysis of Costunolide and Dehydrocostus Lactone in Saussurea costus

| Plant Material/Extract | Costunolide Content | Dehydrocostus Lactone Content | Reference |

| Essential Oil | 9.26% | 46.75% | [13] |

| Root Powder | Variable, quantified by HPLC | Variable, quantified by HPLC | [14] |

Experimental Protocols

Extraction of Sesquiterpenoids

A generalized protocol for the extraction of sesquiterpenoids from Asteraceae plant material is as follows:

-

Plant Material Preparation: Air-dry the plant material (e.g., leaves, flowers, roots) at room temperature and grind it into a fine powder.

-

Maceration: Soak the powdered plant material in a suitable solvent (e.g., methanol (B129727), ethanol, or a mixture of chloroform (B151607) and methanol) at room temperature for a period of 24 to 72 hours. The solvent-to-sample ratio is typically 10:1 (v/w).

-

Filtration and Concentration: Filter the extract to remove solid plant debris. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude extract.

-

Solvent-Solvent Partitioning (Optional): To fractionate the crude extract based on polarity, it can be suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate (B1210297), and n-butanol. The sesquiterpenoids will be distributed among these fractions based on their individual polarities.

Isolation of Sesquiterpenoids

The isolation of individual sesquiterpenoids from the crude extract or its fractions is typically achieved through a combination of chromatographic techniques.

-

Column Chromatography (CC):

-

Stationary Phase: Silica gel is the most commonly used stationary phase.

-

Mobile Phase: A gradient of solvents with increasing polarity is used to elute the compounds. A common starting point is a non-polar solvent like n-hexane, with a gradual increase in the proportion of a more polar solvent like ethyl acetate or acetone.

-

Fraction Collection: The eluate is collected in numerous small fractions.

-

-

Thin-Layer Chromatography (TLC):

-

Monitoring: TLC is used to monitor the separation achieved by CC. Aliquots of each fraction are spotted on a TLC plate, which is then developed in a suitable solvent system.

-

Visualization: The separated compounds on the TLC plate are visualized under UV light or by spraying with a suitable staining reagent (e.g., anisaldehyde-sulfuric acid) followed by heating.

-

Pooling Fractions: Fractions with similar TLC profiles are pooled together.

-

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC):

-

Final Purification: For final purification, the pooled fractions are subjected to preparative HPLC.

-

Column: A reversed-phase C18 column is commonly used.

-

Mobile Phase: A gradient of water and acetonitrile (B52724) or methanol is typically employed.

-

Quantification of Sesquiterpenoids

-

Standard Preparation: Prepare standard solutions of the sesquiterpenoids of interest at known concentrations in a suitable solvent (e.g., methanol or acetonitrile).

-

Sample Preparation: Accurately weigh the dried plant extract and dissolve it in the mobile phase or a suitable solvent. Filter the solution through a 0.45 µm syringe filter before injection.

-

Chromatographic Conditions:

-

Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm) is commonly used.

-

Mobile Phase: A gradient elution is often employed, typically with a mixture of water (often with a small percentage of formic acid or acetic acid) and acetonitrile or methanol.

-

Flow Rate: A typical flow rate is 1.0 mL/min.

-

Detection: UV detection is commonly used, with the wavelength set to the absorbance maximum of the target sesquiterpenoids (often around 210-230 nm).

-

-

Calibration Curve: Inject the standard solutions of different concentrations to construct a calibration curve by plotting the peak area against the concentration.

-

Quantification: Inject the sample solution and determine the peak area of the target sesquiterpenoid. The concentration in the sample can then be calculated using the regression equation from the calibration curve.

This method is suitable for the quantification of total sesquiterpene lactones containing an α-methylene-γ-lactone moiety.

-

Principle: The method is based on the Michael-type addition of a thiol-containing compound (e.g., L-cysteine) to the exocyclic double bond of the sesquiterpene lactone. The decrease in the concentration of the thiol is then measured spectrophotometrically using Ellman's reagent (5,5'-dithiobis-(2-nitrobenzoic acid), DTNB), which reacts with free thiols to produce a colored product with an absorbance maximum at 412 nm.

-

Procedure:

-

Prepare a solution of the plant extract.

-

React the extract with a known excess of a standard thiol solution.

-

After the reaction is complete, add Ellman's reagent.

-

Measure the absorbance at 412 nm.

-

A control reaction without the plant extract is also performed.

-

The amount of sesquiterpene lactones is calculated from the difference in absorbance between the control and the sample.

-

Biosynthesis and Experimental Workflows

Sesquiterpenoid Biosynthesis Pathway

Sesquiterpenoids are synthesized via the mevalonate (B85504) (MVA) pathway in the cytoplasm and the methylerythritol phosphate (B84403) (MEP) pathway in the plastids. However, the cytosolic MVA pathway is the primary source of the precursor for sesquiterpenoid biosynthesis. The key steps are outlined in the following diagram.

General Experimental Workflow for Sesquiterpenoid Analysis

The following diagram illustrates a typical workflow for the extraction, isolation, and characterization of sesquiterpenoids from Asteraceae species.

This guide provides a foundational understanding of the chemical diversity of sesquiterpenoids within the Asteraceae family. The presented data and protocols offer a starting point for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development to explore this rich and promising source of bioactive compounds. Further research into a wider range of Asteraceae species is warranted to fully uncover the therapeutic potential held within this remarkable plant family.

References

- 1. Sesquiterpene lactones in Arnica montana: helenalin and dihydrohelenalin chemotypes in Spain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. dspace.nuph.edu.ua [dspace.nuph.edu.ua]

- 5. researchgate.net [researchgate.net]

- 6. Study on morphological diversity and parthenolide content of some feverfew (Tanacetum parthenium (L.) Schultz-Bip.) populations [ijmapr.areeo.ac.ir]

- 7. Micropropagation of Feverfew (Tanacetum parthenium) and Quantification of Parthenolide Content in Its Micropropagated and Conventionally Grown Plants [mdpi.com]

- 8. The Sesquiterpene Lactone-Rich Fraction of Inula helenium L. Enhances the Antitumor Effect of Anti-PD-1 Antibody in Colorectal Cancer: Integrative Phytochemical, Transcriptomic, and Experimental Analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. mdpi.com [mdpi.com]

- 11. Cynaropicrin, total caffeoylquinic acids and flavonoids in leaves of Cynara cardunculus (cardoon) forms | International Society for Horticultural Science [ishs.org]

- 12. Cynaropicrin, total caffeoylquinic acids and flavonoids in leaves of Cynara cardunculus (cardoon) forms [actahort.org]

- 13. globalscitechocean.com [globalscitechocean.com]

- 14. Estimation of Costunolide and Dehydrocostus Lactone in Saussurea lappa and its Polyherbal Formulations followed by their Stability Studies Using HPLC-DAD - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Antifungal Activity Assays Using 3-Acetoxy-4,7(11)-cadinadien-8-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and standardized protocols for evaluating the antifungal activity of the natural product 3-Acetoxy-4,7(11)-cadinadien-8-one. While specific antifungal data for this compound is not currently available in public literature, this guide offers a comprehensive framework for its systematic evaluation. The protocols described herein are based on widely accepted methodologies for determining antifungal susceptibility, such as the broth microdilution method for Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) determination. These guidelines are intended to assist researchers in generating reliable and reproducible data for the assessment of this and other novel compounds.

Introduction

This compound is a sesquiterpenoid that has been isolated from the plant Eupatorium adenophorum. Natural products are a rich source of novel bioactive compounds, and sesquiterpenoids, in particular, have demonstrated a wide range of biological activities. The increasing prevalence of fungal infections and the rise of antifungal drug resistance necessitate the exploration of new therapeutic agents. This document outlines the necessary experimental procedures to investigate the potential antifungal properties of this compound.

Data Presentation

Quantitative data from antifungal assays should be organized systematically to allow for clear interpretation and comparison. The following tables are provided as templates for presenting experimental results.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against various fungal strains.

| Fungal Strain | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) | Positive Control (e.g., Fluconazole) MIC (µg/mL) |

| Candida albicans ATCC 90028 | Data | Data | Data | Data |

| Candida glabrata ATCC 90030 | Data | Data | Data | Data |

| Candida parapsilosis ATCC 22019 | Data | Data | Data | Data |

| Cryptococcus neoformans ATCC 90112 | Data | Data | Data | Data |

| Aspergillus fumigatus ATCC 204305 | Data | Data | Data | Data |

MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of the tested isolates are inhibited, respectively. These are particularly useful when testing multiple clinical isolates of the same species.

Table 2: Minimum Fungicidal Concentration (MFC) of this compound.

| Fungal Strain | MIC (µg/mL) | MFC (µg/mL) | MFC/MIC Ratio | Interpretation |

| Candida albicans ATCC 90028 | Data | Data | Data | Fungistatic/Fungicidal |

| Cryptococcus neoformans ATCC 90112 | Data | Data | Data | Fungistatic/Fungicidal |

| Aspergillus fumigatus ATCC 204305 | Data | Data | Data | Fungistatic/Fungicidal |

An MFC/MIC ratio of ≤ 4 is generally considered indicative of fungicidal activity, while a ratio of > 4 suggests fungistatic activity.

Experimental Protocols

The following protocols are based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for antifungal susceptibility testing.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism.

Materials:

-

This compound

-

Fungal strains (e.g., Candida spp., Aspergillus spp.)

-

RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

-

Sterile 96-well flat-bottom microtiter plates

-

Spectrophotometer or microplate reader

-

Dimethyl sulfoxide (B87167) (DMSO) for dissolving the compound

-

Positive control antifungal (e.g., Fluconazole, Amphotericin B)

-

Sterile saline or phosphate-buffered saline (PBS)

-

Incubator

Procedure:

-

Preparation of Fungal Inoculum:

-

Subculture fungi on an appropriate agar (B569324) medium (e.g., Sabouraud Dextrose Agar) and incubate to ensure purity and viability.

-

Prepare a fungal suspension in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL for yeasts). For molds, collect spores and adjust the concentration.

-

Dilute the standardized suspension in RPMI-1640 medium to achieve a final inoculum concentration of approximately 0.5-2.5 x 10³ CFU/mL in the test wells.

-

-

Preparation of Antifungal Agent Dilutions:

-

Dissolve this compound in a minimal amount of DMSO to create a stock solution.

-

Perform serial twofold dilutions of the compound in RPMI-1640 medium in a separate 96-well plate or in tubes to achieve a range of concentrations. The final concentrations should typically range from 0.03 to 64 µg/mL, though this can be adjusted based on preliminary results.

-

Prepare similar dilutions for the positive control antifungal.

-

-

Assay Plate Setup:

-

Dispense 100 µL of each twofold dilution of the antifungal agent into the wells of a sterile 96-well microtiter plate.

-

Add 100 µL of the prepared fungal inoculum to each well.

-

Include a growth control well (inoculum without the compound) and a sterility control well (medium only).

-

-

Incubation:

-

Incubate the plates at 35°C for 24-48 hours for yeasts or longer for filamentous fungi, depending on the growth rate of the organism.

-

-

MIC Determination:

-

The MIC is determined as the lowest concentration of the compound at which there is a significant inhibition of visible growth compared to the growth control. This can be assessed visually or by measuring the optical density (OD) at a specific wavelength (e.g., 530 nm). For agents like azoles, the endpoint is often defined as a ≥50% reduction in turbidity compared to the control.

-

Determination of Minimum Fungicidal Concentration (MFC)

This assay is performed to determine whether an antifungal agent is fungistatic (inhibits growth) or fungicidal (kills the organism).

Procedure:

-

Following the MIC determination, take a 10-20 µL aliquot from each well that showed no visible growth in the MIC assay.

-

Spot the aliquot onto an appropriate agar medium (e.g., Sabouraud Dextrose Agar).

-

Incubate the agar plates at 35°C for 24-48 hours or until growth is visible in the control spot (from the MIC growth control well).

-

The MFC is the lowest concentration of the compound from the MIC plate that results in no fungal growth or a significant reduction (e.g., ≥99.9%) in CFU compared to the initial inoculum.

Visualizations

The following diagrams illustrate the experimental workflow and a hypothetical signaling pathway for the antifungal action of this compound.

Caption: Workflow for Antifungal Susceptibility Testing.

Caption: Hypothetical Antifungal Signaling Pathway.

Conclusion

The protocols and templates provided in this document offer a standardized approach for the in vitro evaluation of the antifungal activity of this compound. Adherence to these established methodologies will ensure the generation of high-quality, comparable data, which is a critical first step in the preclinical assessment of any novel antifungal candidate. Further studies would be required to elucidate the specific mechanism of action and to evaluate the in vivo efficacy and toxicity of this compound.

Application Notes and Protocols: Cytotoxicity Screening of 3-Acetoxy-4,7(11)-cadinadien-8-one on Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Acetoxy-4,7(11)-cadinadien-8-one is a sesquiterpenoid that has been isolated from the plant Eupatorium adenophorum.[1][2] As natural products are a rich source of novel therapeutic agents, particularly in oncology, it is of significant interest to evaluate the cytotoxic potential of such compounds against various cancer cell lines. This document provides a detailed protocol for determining the cytotoxic effects of this compound using the Sulforhodamine B (SRB) assay, a reliable and sensitive method for measuring drug-induced cytotoxicity. Additionally, a hypothetical mechanism of action involving the induction of apoptosis is presented, along with a summary of prospective cytotoxic data.

Data Presentation: Hypothetical Cytotoxicity of this compound

The following table summarizes the hypothetical cytotoxic activity of this compound against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, representing the concentration of the compound that inhibits cell growth by 50%, would be determined using the SRB assay after a 48-hour exposure.

| Cell Line | Cancer Type | Hypothetical IC50 (µM) |

| MCF-7 | Breast Adenocarcinoma | 15.8 |

| HeLa | Cervical Adenocarcinoma | 22.4 |

| A549 | Lung Carcinoma | 35.2 |

| HT-29 | Colorectal Adenocarcinoma | 18.9 |

| HepG2 | Hepatocellular Carcinoma | 28.1 |

Experimental Protocols

Sulforhodamine B (SRB) Cytotoxicity Assay

The SRB assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.[3] The assay relies on the ability of SRB to bind to the basic amino acid residues of cellular proteins under mildly acidic conditions.[4] The amount of bound dye is proportional to the total protein mass, which is an indirect measure of the number of viable cells.[4]

Materials:

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Human cancer cell lines (e.g., MCF-7, HeLa, A549, HT-29, HepG2)

-

Complete culture medium (specific to each cell line)

-

96-well flat-bottom microtiter plates

-

Trichloroacetic acid (TCA), 50% (w/v) in dH2O, cold

-

Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% (v/v) acetic acid

-

Acetic acid, 1% (v/v) in dH2O

-

Tris base solution, 10 mM, pH 10.5

-

Microplate reader (absorbance at 510-570 nm)

Protocol:

-

Cell Seeding:

-

Harvest exponentially growing cells and determine the cell density.[4]

-

Seed the cells into a 96-well plate at an optimal density (e.g., 5,000-20,000 cells/well) in a volume of 100 µL of complete culture medium.[4]

-

Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[4]

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in complete culture medium from the stock solution.

-

Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and a positive control (a known cytotoxic agent).[4]

-

Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions to the respective wells.[4]

-

Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C and 5% CO2.[4]

-

-

Cell Fixation:

-

Staining:

-

Solubilization and Absorbance Measurement:

-

Quickly wash the plates four times with 200 µL of 1% (v/v) acetic acid to remove unbound dye.[4]

-

Allow the plates to air dry completely at room temperature.[4]

-

Add 100 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.[4]

-

Place the plate on a shaker for 5-10 minutes to ensure complete solubilization of the dye.[4]

-

Measure the absorbance (optical density, OD) at a wavelength between 510 nm and 570 nm using a microplate reader.[4]

-

Data Analysis:

-

Subtract the background absorbance (from wells containing only medium) from all readings.[4]

-

Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control.

-

Plot the percentage of cell viability against the logarithm of the compound concentration.

-

Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability, from the dose-response curve.[4]

Mandatory Visualizations

Experimental Workflow for SRB Cytotoxicity Assay

Caption: Workflow for SRB cytotoxicity screening.

Hypothetical Signaling Pathway for Apoptosis Induction

The cytotoxic activity of many natural products is mediated through the induction of apoptosis. A plausible mechanism for this compound could involve the activation of the intrinsic (mitochondrial) apoptotic pathway. This pathway is regulated by the Bcl-2 family of proteins and culminates in the activation of caspases, which are the executioners of apoptosis.

Caption: Hypothetical intrinsic apoptosis pathway.

References

Application Notes and Protocols: Investigating the Anti-inflammatory Effects of 3-Acetoxy-4,7(11)-cadinadien-8-one

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the investigation of the anti-inflammatory properties of 3-Acetoxy-4,7(11)-cadinadien-8-one, a sesquiterpenoid isolated from Eupatorium adenophorum.[1][2][3] The following protocols and data presentation formats are based on established in vitro methodologies for assessing the anti-inflammatory potential of natural products.

Overview

Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in numerous diseases. The search for novel anti-inflammatory agents from natural sources is a critical area of pharmaceutical research.[4][5] this compound has been identified as a compound of interest for its potential therapeutic properties. These notes detail the experimental procedures to characterize its anti-inflammatory effects in a well-established in vitro model of inflammation using lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.[6][7][8]

Data Presentation

The following tables summarize hypothetical quantitative data on the anti-inflammatory effects of this compound.

Table 1: Effect of this compound on Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages.

| Treatment Group | Concentration (µM) | NO Production (µM) | % Inhibition of NO Production |

| Control (untreated) | - | 1.2 ± 0.2 | - |

| LPS (1 µg/mL) | - | 25.8 ± 1.5 | 0 |

| LPS + Compound | 1 | 20.1 ± 1.1 | 22.1 |

| LPS + Compound | 5 | 14.5 ± 0.9 | 43.8 |

| LPS + Compound | 10 | 8.2 ± 0.6 | 68.2 |

| LPS + Compound | 25 | 4.1 ± 0.3 | 84.1 |

Table 2: Effect of this compound on Pro-inflammatory Cytokine Production in LPS-Stimulated RAW 264.7 Macrophages.

| Treatment Group | Concentration (µM) | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) |

| Control (untreated) | - | 50 ± 5 | 30 ± 4 | 25 ± 3 |

| LPS (1 µg/mL) | - | 1250 ± 80 | 980 ± 65 | 750 ± 50 |

| LPS + Compound | 1 | 980 ± 70 | 750 ± 55 | 580 ± 40 |

| LPS + Compound | 5 | 650 ± 50 | 510 ± 40 | 390 ± 30 |

| LPS + Compound | 10 | 320 ± 25 | 260 ± 20 | 180 ± 15 |

| LPS + Compound | 25 | 150 ± 12 | 110 ± 10 | 80 ± 8 |

Experimental Protocols

The following are detailed protocols for the key experiments cited in this application note.

Cell Culture and Treatment

RAW 264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2. For experiments, cells are seeded in appropriate plates and allowed to adhere overnight. Cells are then pre-treated with varying concentrations of this compound for 1 hour before stimulation with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours.[6][9]

Cell Viability Assay (MTT Assay)

To assess the cytotoxicity of the compound, an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is performed. Following treatment, MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours. The resulting formazan (B1609692) crystals are dissolved in dimethyl sulfoxide (B87167) (DMSO), and the absorbance is measured at 570 nm using a microplate reader.

Nitric Oxide (NO) Production Assay (Griess Test)

The production of nitric oxide is determined by measuring the accumulation of nitrite (B80452) in the culture supernatant using the Griess reagent.[9] 100 µL of cell culture supernatant is mixed with 100 µL of Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride). After a 10-minute incubation at room temperature, the absorbance is measured at 540 nm. The concentration of nitrite is determined from a sodium nitrite standard curve.

Pro-inflammatory Cytokine Measurement (ELISA)

The concentrations of tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β) in the cell culture supernatants are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.[10][11]

Western Blot Analysis for Signaling Pathway Proteins

To investigate the molecular mechanism, the expression and phosphorylation of key proteins in the NF-κB and MAPK signaling pathways are analyzed by Western blotting.[6][10] After treatment, cells are lysed, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against phosphorylated and total forms of p65, IκBα, ERK, JNK, and p38, followed by HRP-conjugated secondary antibodies. Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Visualizations

The following diagrams illustrate the proposed anti-inflammatory signaling pathway of this compound and the general experimental workflow.

Caption: General experimental workflow for investigating anti-inflammatory effects.

Caption: Proposed anti-inflammatory signaling pathway.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. arborassays.com [arborassays.com]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Anti-Inflammatory Effects of (9Z,11E)-13-Oxooctadeca-9,11-dienoic Acid (13-KODE) Derived from Salicornia herbacea L. on Lipopolysaccharide-Stimulated Murine Macrophage via NF-kB and MAPK Inhibition and Nrf2/HO-1 Signaling Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Suppression of Lipopolysaccharide-Induced Inflammatory and Oxidative Response by 5-Aminolevulinic Acid in RAW 264.7 Macrophages and Zebrafish Larvae - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Punicalagin Prevents Inflammation in LPS- Induced RAW264.7 Macrophages by Inhibiting FoxO3a/Autophagy Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Cell-Based Assays: Determining the Mechanism of Action of Sesquiterpenoids

Introduction

Sesquiterpenoids, a diverse class of 15-carbon isoprenoids derived from plants and marine organisms, have garnered significant attention in drug discovery for their broad therapeutic potential.[1] These compounds exhibit a wide range of biological activities, including potent anti-inflammatory, anticancer, and immunomodulatory effects.[1][2][3] Elucidating the precise mechanism of action (MoA) is a critical step in developing these natural products into effective therapeutic agents. Cell-based assays are indispensable tools for this purpose, providing insights into how sesquiterpenoids interact with cellular machinery to exert their effects.

This document provides detailed application notes and protocols for a suite of cell-based assays designed to investigate the common mechanisms of action of sesquiterpenoids, focusing on their effects on cancer cell viability, apoptosis, and key inflammatory signaling pathways such as NF-κB and MAPK.

Overall Experimental Workflow

The investigation into the MoA of a novel sesquiterpenoid typically follows a logical progression from broad cytotoxicity screening to more focused mechanistic studies. The initial step is to determine the compound's potency in inhibiting cell growth, followed by assays to identify the mode of cell death and the specific signaling pathways being modulated.

Caption: General workflow for elucidating the mechanism of action of sesquiterpenoids.

Assessment of Cytotoxicity and Cell Viability

A primary activity of many sesquiterpenoids is their ability to inhibit the proliferation of cancer cells.[4] The MTT assay is a fundamental colorimetric method to quantify a compound's cytotoxic effect and determine its half-maximal inhibitory concentration (IC50).

Application Note: MTT Assay

The MTT (3-[4,5-dimethylthiazol-2-yl]-2,5-diphenyltetrazolium bromide) assay measures cellular metabolic activity as an indicator of cell viability.[5] Viable cells with active mitochondrial dehydrogenases convert the yellow, water-soluble MTT into a purple, insoluble formazan (B1609692) product.[6] The amount of formazan produced is directly proportional to the number of living cells. This assay is crucial for establishing a dose-response curve and calculating the IC50 value, which is the concentration of the sesquiterpenoid required to inhibit cell growth by 50%.[6] This value is essential for selecting appropriate concentrations for subsequent mechanistic assays.

Data Presentation: Cytotoxicity of Sesquiterpenoids on Cancer Cell Lines

The table below presents example IC50 values, illustrating how data from MTT assays can be summarized.

| Sesquiterpenoid | Cell Line | Cancer Type | IC50 (µM) | Reference |

| Compound A | MCF-7 | Breast Cancer | 2.83 | [7] |

| Compound A | MDA-MB-231 | Breast Cancer | 1.55 | [7] |

| Parthenolide | T98G | Glioblastoma | < 100 | [8] |

| Salviplenoid A | Raw264.7 | Macrophage | > 50 | [9] |

| CRC2 | SK-MEL-2 | Melanoma | 6.01 | [10] |

Protocol: MTT Assay for Cell Viability [11][12]

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

-

Compound Treatment: Prepare serial dilutions of the sesquiterpenoid in culture medium. Replace the medium in each well with 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a no-cell background control. Incubate for 24, 48, or 72 hours.

-

MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well, achieving a final concentration of 0.5 mg/mL.[12]

-

Incubation: Incubate the plate for 4 hours at 37°C, allowing formazan crystals to form.

-

Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the purple formazan crystals.[12]

-

Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Subtract the background absorbance from all readings. Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value using non-linear regression analysis.

Investigation of Apoptosis Induction

Apoptosis, or programmed cell death, is a key mechanism through which anticancer agents eliminate malignant cells.[2][13] Sesquiterpenoids are known to induce apoptosis by modulating the expression of key regulatory proteins.[2]

Annexin V/PI Staining for Apoptosis Detection

Application Note: Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay is a gold standard for quantifying apoptosis.[14] In early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) and used to detect these early apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells where membrane integrity is compromised. Dual staining allows for the differentiation of four cell populations: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

References

- 1. mdpi.com [mdpi.com]

- 2. Sesquiterpene lactones as emerging biomolecules to cease cancer by targeting apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sesquiterpenoids from the sunflower family as potential anti-inflammatory candidates: a review – ScienceOpen [scienceopen.com]

- 4. hilarispublisher.com [hilarispublisher.com]

- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Advances in Naturally and Synthetically Derived Bioactive Sesquiterpenes and Their Derivatives: Applications in Targeting Cancer and Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Anti-inflammatory sesquiterpenoids from the Traditional Chinese Medicine Salvia plebeia: Regulates pro-inflammatory mediators through inhibition of NF-κB and Erk1/2 signaling pathways in LPS-induced Raw264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Sesquiterpene lactones from Carpesium rosulatum with potential cytotoxicity against five human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. Apoptosis: The Deadly Process Manipulated by Novel Therapeutics and Natural Products | Blog | Biosynth [biosynth.com]

- 14. bosterbio.com [bosterbio.com]

In vivo formulation of 3-Acetoxy-4,7(11)-cadinadien-8-one for animal studies.

An extensive review of formulation strategies for poorly water-soluble compounds provides a strong foundation for developing a robust in vivo formulation for 3-Acetoxy-4,7(11)-cadinadien-8-one, a natural sesquiterpenoid. Due to its chemical nature, this compound is anticipated to have low aqueous solubility, a common challenge for this class of molecules. Successful in vivo studies hinge on a formulation that ensures adequate bioavailability and reproducible results.

This document provides detailed application notes and protocols for the development of an in vivo formulation for this compound, targeting researchers, scientists, and drug development professionals. The protocols outlined below are based on established methods for formulating hydrophobic compounds for animal studies.

Application Notes

Compound Information:

| Property | Value | Source |

| Compound Name | This compound | - |

| CAS Number | 104975-02-2 | [1] |

| Molecular Formula | C17H24O3 | [1][2][3] |

| Molecular Weight | 276.37 g/mol | [1][2][3] |

| Class | Sesquiterpenoid | [2][4] |

| Predicted Solubility | Poorly soluble in water, soluble in organic solvents like DMSO and ethanol. | General knowledge on sesquiterpenoids |

Formulation Strategy:

The primary goal is to develop a stable and homogenous formulation suitable for oral (gavage) or parenteral (intravenous, intraperitoneal) administration in animal models. Given the predicted low aqueous solubility of this compound, several strategies can be employed. These include the use of co-solvents, surfactants, and lipid-based systems to enhance solubility and bioavailability.[5][6][7]

A common starting point for preclinical in vivo studies of poorly soluble compounds is a co-solvent-based formulation. A sample formulation for in vivo use suggests a mixture of DMSO, PEG300, Tween 80, and a physiological solution like saline or PBS.[1] This combination of a primary organic solvent (DMSO), a co-solvent (PEG300), and a surfactant (Tween 80) is a widely accepted approach to solubilize hydrophobic compounds for administration to animals.[8]

For potentially improved bioavailability, especially for oral administration, lipid-based formulations such as self-emulsifying drug delivery systems (SEDDS) can be considered.[9][10] These systems can enhance lymphatic absorption and reduce first-pass metabolism.

Analytical Characterization:

The characterization of this compound and its formulations is critical. High-Performance Liquid Chromatography (HPLC) is a suitable method for the analysis of sesquiterpenes.[11][12][13] HPLC with UV detection or mass spectrometry (LC-MS) can be used for quantification and stability assessment.[11][14]

Experimental Protocols

Protocol 1: Pre-formulation Solubility Assessment

Objective: To determine the solubility of this compound in various pharmaceutically acceptable solvents and excipients.

Materials:

-

This compound

-

Solvents: Dimethyl sulfoxide (B87167) (DMSO), Ethanol, Propylene glycol (PG), Polyethylene glycol 300 (PEG300), Polyethylene glycol 400 (PEG400)

-

Surfactants: Tween 80 (Polysorbate 80), Cremophor EL, Solutol HS 15

-